
4-(Cycloheptyloxy)butane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cycloheptyloxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C11H21ClO3S. It is a high-purity ether compound that appears as a clear, pale liquid . This compound is known for its unique chemical structure, which makes it a valuable tool in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-(Cycloheptyloxy)butane-1-sulfonyl chloride typically involves the reaction of 4-hydroxybutane-1-sulfonyl chloride with cycloheptanol under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ether linkage. The reaction mixture is then purified to obtain the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
4-(Cycloheptyloxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile. Common reagents for these reactions include amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinates or sulfides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .
Wissenschaftliche Forschungsanwendungen
4-(Cycloheptyloxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the introduction of sulfonyl groups into molecules. This compound is valuable in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved efficacy and selectivity.
Wirkmechanismus
The mechanism of action of 4-(Cycloheptyloxy)butane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can target specific molecular sites, such as amino or hydroxyl groups, to form stable sulfonate or sulfonamide linkages .
Vergleich Mit ähnlichen Verbindungen
4-(Cycloheptyloxy)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-Chlorobutane-1-sulfonyl chloride: This compound has a similar sulfonyl chloride group but lacks the cycloheptyloxy moiety, making it less versatile in certain applications.
4-Methoxybutane-1-sulfonyl chloride: This compound has a methoxy group instead of a cycloheptyloxy group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its cycloheptyloxy group, which provides additional steric and electronic properties that can be exploited in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C11H21ClO3S |
|---|---|
Molekulargewicht |
268.80 g/mol |
IUPAC-Name |
4-cycloheptyloxybutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c12-16(13,14)10-6-5-9-15-11-7-3-1-2-4-8-11/h11H,1-10H2 |
InChI-Schlüssel |
IBZUAMJUJPAZCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)OCCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


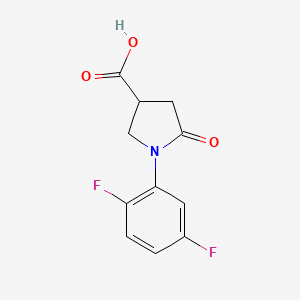
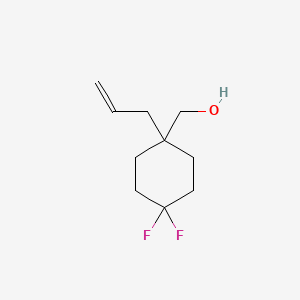
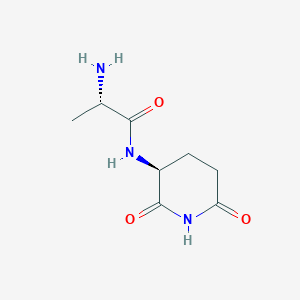
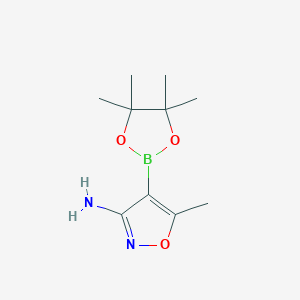
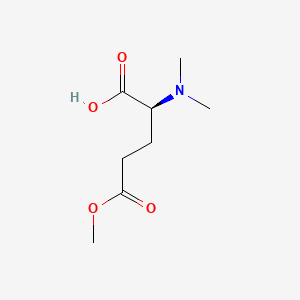

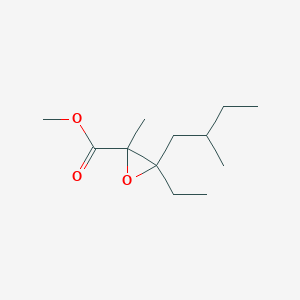


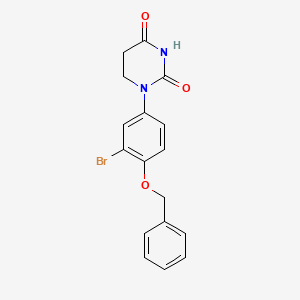
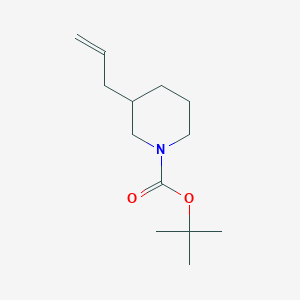
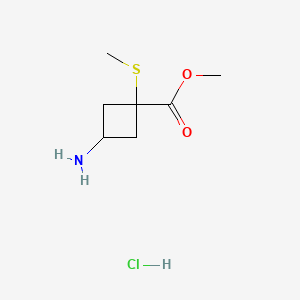

![1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13490144.png)
